Golmaenone
Description
Contextualization of Golmaenone as a Marine-Derived Natural Product Alkaloid
This compound is recognized as a natural product alkaloid isolated from a marine source. Marine organisms, living in a unique and often extreme environment, produce a wide array of secondary metabolites with diverse chemical structures and potential biological activities. sci-hub.seresearchgate.net this compound's isolation from a marine-derived fungus highlights the marine environment as a valuable frontier for discovering novel chemical entities. sci-hub.seresearchgate.net
Classification of this compound within the Diketopiperazine Alkaloid Family
This compound is classified as a diketopiperazine alkaloid. researchgate.netnih.govmdpi.comresearchgate.netamazonaws.comjmb.or.krnih.govmathewsopenaccess.comcanterbury.ac.nzmdpi.com Diketopiperazines (DKPs), also known as 2,5-diketopiperazines, are cyclic dipeptides formed by the condensation of two amino acids. researchgate.netmdpi.com This structural scaffold is commonly found in natural products, particularly those from microbial sources like fungi and bacteria. researchgate.netmdpi.comresearchgate.netfuture4200.com Indole (B1671886) diketopiperazine alkaloids, a subgroup that includes this compound, are characterized by the presence of an indole unit, often derived from tryptophan, condensed with a second amino acid. researchgate.netfuture4200.com
Historical Discovery and Initial Isolation of this compound
This compound was first reported in 2004. researchgate.netamazonaws.comcanterbury.ac.nzscilit.comcapes.gov.brdntb.gov.ua It was isolated from the culture broth of a marine-derived fungus identified as Aspergillus sp. researchgate.netresearchgate.netamazonaws.commathewsopenaccess.commdpi.comresearchgate.net The fungal strain was obtained from a red alga, Lomentaria catenata, collected from Golmae Village, Ulsan City, Korea. researchgate.net The structure and absolute stereochemistry of this compound were determined using spectroscopic methods, including extensive NMR studies, and the advanced Marfey's method. researchgate.netresearchgate.net
Significance of Marine Fungi as Bioprospecting Sources for Unique Metabolites
Marine fungi have gained significant attention as promising sources for the discovery of novel and bioactive secondary metabolites. sci-hub.seresearchgate.netnih.govnih.govmdpi.com The diverse habitats of marine fungi, including symbiotic relationships with marine organisms like sponges and algae, as well as their presence in sediments, contribute to the chemical diversity of the metabolites they produce. researchgate.net These unique environmental conditions are believed to induce the production of specialized compounds not found in terrestrial counterparts. sci-hub.seresearchgate.net Research has shown that marine fungi, particularly genera like Aspergillus and Penicillium, are prolific producers of a wide range of secondary metabolites, including alkaloids, terpenoids, peptides, lactones, and steroids, many of which exhibit important biological activities such as antiviral, antibacterial, antifungal, cytotoxic, and antioxidant properties. sci-hub.seresearchgate.netnih.govmdpi.comresearchgate.netnih.govfuture4200.comresearchgate.netmdpi.com The isolation of this compound from a marine Aspergillus species exemplifies the potential of marine fungi as a valuable bioresource for natural product discovery. sci-hub.seresearchgate.netresearchgate.netmdpi.com
Research Findings on this compound
Initial research on this compound has focused on its biological activities, particularly its antioxidant and UV-A protective properties.
This compound has demonstrated significant radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). sci-hub.seresearchgate.netnih.govmdpi.comresearchgate.netjmb.or.krmathewsopenaccess.commdpi.commdpi.com Its IC₅₀ value in the DPPH assay was reported to be 20 µM, which is comparable to that of the positive control, ascorbic acid. researchgate.netresearchgate.netmdpi.com
Furthermore, this compound has shown ultraviolet-A (UV-A) protecting activity. sci-hub.seresearchgate.netresearchgate.netmdpi.com Its ED₅₀ value for UV-A protection was reported as 90 µM, indicating that it is more efficient in this regard than oxybenzone (B1678072), a common sunscreen ingredient, which had an ED₅₀ of 350 µM in comparative studies. sci-hub.seresearchgate.netresearchgate.net
These findings suggest potential applications for this compound as a natural antioxidant and UV-A protective agent.
Table 1: Summary of Key Biological Activities of this compound
| Activity | Assay Method | Result (IC₅₀ or ED₅₀) | Comparison | Source Organism |
| Radical Scavenging | DPPH | 20 µM | Similar to ascorbic acid (20 µM) | Marine-derived Aspergillus sp. researchgate.netresearchgate.net |
| UV-A Protection | UV-A (320-390 nm) protecting activity | 90 µM | More efficient than oxybenzone (350 µM) | Marine-derived Aspergillus sp. researchgate.netresearchgate.net |
This compound has also been isolated from other marine-derived fungal sources, such as Chaetomium cristatum. jmb.or.krnih.gov In studies involving C. cristatum, this compound, along with other diketopiperazine alkaloids, also showed potent radical-scavenging activity against DPPH, with IC₅₀ values similar to ascorbic acid. jmb.or.krnih.gov
Table 2: Isolation Source of this compound
| Source Organism | Isolation Source Location | Reference |
| Marine-derived Aspergillus sp. | Red alga (Lomentaria catenata), Golmae Village, Ulsan City, Korea | researchgate.netresearchgate.net |
| Mudflat-sediment-derived Chaetomium cristatum | Suncheon Bay, Korea | jmb.or.krnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-[(2Z)-2-[(5S)-5-methyl-3,6-dioxopiperazin-2-ylidene]acetyl]phenyl]but-3-enamide |
InChI |
InChI=1S/C19H21N3O4/c1-5-19(3,4)18(26)22-13-9-7-6-8-12(13)15(23)10-14-17(25)20-11(2)16(24)21-14/h5-11H,1H2,2-4H3,(H,20,25)(H,21,24)(H,22,26)/b14-10-/t11-/m0/s1 |
InChI Key |
ZKVIZFDDTVPMGB-HKLRHMNMSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C(=O)C2=CC=CC=C2NC(=O)C(C)(C)C=C)/C(=O)N1 |
Canonical SMILES |
CC1C(=O)NC(=CC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C=C)C(=O)N1 |
Synonyms |
golmaenone |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Golmaenone
Cultivation and Fermentation Methodologies for Producer Organisms
The production of Golmaenone originates from the cultivation of its producer, a marine-derived strain of Aspergillus sp. nih.gov The generation of secondary metabolites by marine fungi is highly dependent on the specific culture conditions, which are optimized to maximize the yield of the target compounds.
Methodologies for organisms of this nature typically involve a multi-stage fermentation process. Initially, a seed culture is prepared by inoculating the fungus into a suitable liquid medium, such as Potato Dextrose Broth (PDB), and incubating it for several days to achieve sufficient mycelial growth. researchgate.net This seed culture is then used to inoculate larger scale fermentation cultures.
For the production of secondary metabolites, static fermentation is often employed over shake-flask methods, as it can better mimic the natural growth conditions of the fungus. researchgate.netnih.gov The large-scale culture is maintained in a suitable nutrient-rich medium under controlled environmental parameters. Key factors that are optimized include salinity, initial pH, temperature, and incubation time, as these can significantly influence the metabolic output of the fungus. nih.govnih.gov For example, a typical fermentation might be carried out at a temperature of 25-30°C for a period of 25 to 30 days in the dark to stimulate the production of the desired alkaloids. researchgate.netnih.gov
Extraction and Partitioning Strategies for Crude Metabolites
Following the fermentation period, the first step in the isolation process is the separation of the fungal biomass (mycelia) from the liquid culture broth by filtration. The target metabolites may be present in the filtrate, the mycelia, or both. This compound was successfully isolated from the culture broth. nih.gov
The filtered broth, containing the secreted secondary metabolites, is subjected to solvent extraction. A common and effective technique is liquid-liquid extraction using a water-immiscible organic solvent, such as ethyl acetate (B1210297) (EtOAc), which is capable of extracting a wide range of moderately polar compounds. nih.gov The crude extract obtained after evaporating the solvent is a complex mixture of numerous metabolites.
To simplify this mixture, a partitioning strategy is employed. This process, often a modification of the Kupchan method, involves sequentially partitioning the crude extract between solvents of varying polarity. For instance, the extract might be dissolved in an aqueous methanol (B129727) solution and then partitioned successively against hexane (B92381), dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate. This separates the compounds into different fractions based on their polarity, with nonpolar lipids separating into the hexane fraction and more polar compounds distributing into the subsequent solvent fractions. This fractionation is a critical step to reduce the complexity of the mixture before chromatographic purification.
Chromatographic Techniques for Isolation and Purification of this compound
The purification of this compound from the fractionated extracts is achieved through a combination of chromatographic techniques. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
A typical purification protocol involves the following steps:
Column Chromatography: The bioactive fraction from the solvent partitioning step is first subjected to column chromatography. Silica gel is a commonly used stationary phase. The sample is loaded onto the top of the column, and a mobile phase consisting of a solvent gradient (e.g., starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol) is passed through the column. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
Size-Exclusion Chromatography: Fractions enriched with this compound may be further purified using size-exclusion chromatography, often with a Sephadex LH-20 stationary phase. This technique separates compounds based on their molecular size.
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC. This high-resolution technique allows for the isolation of the pure compound from any remaining impurities. A reversed-phase column (e.g., C18) is often used, with a mobile phase such as a methanol-water or acetonitrile-water gradient.
Advanced Spectroscopic Characterization Methods for Planar Structure Determination
Once this compound was isolated as a pure compound, its planar structure (i.e., the atom-to-atom connectivity) was determined using a suite of advanced spectroscopic methods. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight of the compound, from which a unique molecular formula can be calculated. This is the first step in identifying a new compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A series of experiments are conducted:
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling.
¹³C NMR: Determines the number of distinct carbon environments in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. Correlation Spectroscopy (COSY) shows ¹H-¹H coupling relationships. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons they are directly attached to. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
Analysis of these combined spectroscopic data allows for the unambiguous assignment of the planar structure of this compound.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations |
|---|---|---|---|
| Specific NMR data for this compound are not available in the cited search results. This table serves as a template for the types of data used in structural elucidation. |
Methodologies for Absolute Stereochemical Assignment of this compound
After determining the planar structure, the final challenge is to assign the absolute stereochemistry of all chiral centers. For complex molecules like this compound, this three-dimensional arrangement is critical as different stereoisomers can have vastly different biological activities. The absolute stereochemistry of this compound was successfully assigned through chemical derivatization. nih.govresearchgate.net
Application of Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. The technique involves measuring the differential absorption of left and right circularly polarized light. The experimental CD spectrum is then compared to a theoretically calculated spectrum for a specific stereoisomer. A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. While this is a common technique, the primary method reported for the stereochemical elucidation of this compound was the advanced Marfey's method. nih.gov
Utilization of Chemical Derivatization Methods (e.g., Marfey's Method)
The absolute configuration of the amino acid components of this compound was determined using the advanced Marfey's method. nih.gov This reliable and widely used technique is specifically designed for determining the stereochemistry of amino acids. nih.govnih.govresearchgate.net Since this compound is a diketopiperazine (a cyclic dipeptide), this method is ideally suited for its analysis.
The process involves three main steps:
Acid Hydrolysis: The diketopiperazine ring of this compound is hydrolyzed (typically using 6N HCl) to break the amide bonds and release its constituent amino acids as a mixture.
Derivatization: The amino acid mixture is then reacted with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). The reagent reacts with the primary amine group of each amino acid, forming diastereomeric derivatives. An L-amino acid from the hydrolysate will form an L-L diastereomer, while a D-amino acid will form an L-D diastereomer.
HPLC Analysis: These diastereomers, which have different physical properties, can be separated and analyzed by reversed-phase HPLC. By comparing the retention times of the derivatives from the this compound hydrolysate with those of authentic L- and D-amino acid standards derivatized in the same way, the absolute configuration of each amino acid in the original molecule can be unambiguously determined.
This advanced Marfey's analysis provided the definitive assignment of the absolute stereochemistry of the chiral centers within this compound. nih.gov
Biosynthetic Pathways and Genetic Insights into Golmaenone Production
Identification of Precursor Molecules in Diketopiperazine Biosynthesis
The biosynthesis of diketopiperazines (DKPs) originates from the condensation of two amino acid precursors. In the case of indole-containing DKPs like Golmaenone, one of these precursors is typically L-tryptophan. The second amino acid can vary, contributing to the structural diversity of this class of compounds. For this compound, the core diketopiperazine structure suggests the incorporation of L-alanine.
Role of Non-Ribosomal Peptide Synthetases (NRPS) in Diketopiperazine Core Formation
The formation of the diketopiperazine core of this compound is catalyzed by a large, multidomain enzyme known as a non-ribosomal peptide synthetase (NRPS). NRPSs are modular enzymes that assemble peptides in a stepwise fashion, independent of the ribosome.
A typical NRPS module is responsible for the incorporation of a single amino acid and consists of three core domains:
Adenylation (A) domain: Selects and activates the specific amino acid precursor as an aminoacyl adenylate.
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids tethered to adjacent T domains.
In the proposed biosynthesis of this compound, a bimodular NRPS would first activate and tether L-tryptophan and L-alanine. The C domain would then catalyze the formation of the dipeptide, which remains attached to the NRPS. The final step of core formation involves the cyclization of the dipeptide to form the characteristic diketopiperazine ring. This is often accomplished by a terminal thioesterase (TE) or a condensation-like (C-terminal) domain of the NRPS, which releases the cyclic product. nih.gov
Enzymatic Steps and Gene Clusters Involved in Prenylation and Cyclization
Following the formation of the diketopiperazine core, a series of tailoring reactions, including prenylation and cyclization, are required to produce the final this compound structure. These reactions are catalyzed by specific enzymes encoded within the this compound biosynthetic gene cluster (BGC). Fungal BGCs for secondary metabolites typically contain the core NRPS gene(s) along with genes for tailoring enzymes, transporters, and regulatory proteins.
Prenylation: A key modification in the biosynthesis of many indole (B1671886) diketopiperazines is the attachment of one or more prenyl groups, derived from dimethylallyl pyrophosphate (DMAPP). This reaction is catalyzed by prenyltransferases. In the case of this compound, a prenyl group is attached to the indole ring of the tryptophan residue.
Cyclization: The final steps in the biosynthesis of complex indole alkaloids often involve intramolecular cyclization reactions to form additional rings. These reactions can be catalyzed by various enzymes, including cytochrome P450 monooxygenases or dedicated cyclases.
While the specific enzymes for this compound have not been identified, analysis of fungal genomes has revealed a wide variety of BGCs encoding NRPSs and tailoring enzymes, suggesting a vast potential for the discovery of novel diketopiperazine biosynthetic pathways. nih.gov
Comparative Biosynthetic Analysis with Related Indole Diketopiperazines (e.g., Neoechinulins)
The neoechinulins are a well-studied family of prenylated indole diketopiperazine alkaloids also produced by Aspergillus species. The biosynthesis of neoechinulin (B12335001) A, for instance, involves the condensation of L-tryptophan and L-alanine by an NRPS, followed by prenylation at the C2 position of the indole ring. nih.gov Further modifications, such as dehydrogenation, lead to the final product.
A comparative analysis of the proposed this compound biosynthesis with that of neoechinulins reveals both similarities and key differences.
| Feature | Proposed this compound Biosynthesis | Known Neoechinulin A Biosynthesis |
| Precursor Molecules | L-Tryptophan, L-Alanine | L-Tryptophan, L-Alanine |
| Core Formation | NRPS-mediated diketopiperazine synthesis | NRPS-mediated diketopiperazine synthesis |
| Prenylation | Attachment of a prenyl group to the indole ring | Attachment of a prenyl group to the indole ring |
| Key Tailoring Steps | Specific prenylation and cyclization patterns leading to the unique this compound scaffold. | C2-prenylation followed by dehydrogenation. nih.gov |
The structural differences between this compound and neoechinulins likely arise from the activity of distinct tailoring enzymes within their respective BGCs, particularly the prenyltransferases and cyclases that dictate the final architecture of the molecule.
Heterologous Expression Systems for Biosynthesis Pathway Elucidation and Optimization
Heterologous expression, the transfer and expression of a BGC from its native producer into a more genetically tractable host organism, is a powerful tool for elucidating and engineering biosynthetic pathways. nih.gov For fungal natural products like this compound, common heterologous hosts include Aspergillus nidulans and Saccharomyces cerevisiae.
This approach offers several advantages:
Compound Discovery: Heterologous expression can be used to activate "silent" BGCs that are not expressed under standard laboratory conditions in the native organism.
Yield Improvement: By placing the BGC under the control of strong, inducible promoters in a host optimized for fermentation, the production of the target compound can be significantly increased.
Analogue Generation: The biosynthetic pathway can be engineered by introducing or modifying genes to produce novel derivatives of the natural product.
While the this compound BGC has not yet been heterologously expressed, this strategy holds significant promise for confirming its proposed biosynthetic pathway, identifying the specific enzymes involved, and potentially for the sustainable production of this compound and novel analogues.
Chemical Synthesis and Derivatization Strategies of Golmaenone and Analogues
Overview of Synthetic Methodologies for Diketopiperazine Scaffold Construction
The 2,5-diketopiperazine scaffold is a versatile and privileged structure in medicinal chemistry and natural product synthesis. mdpi.com Its construction is a critical first step in the synthesis of more complex molecules. A number of natural products with interesting biological properties are based on a diketopiperazine scaffold. nih.gov Methodologies for synthesizing the DKP core can be broadly categorized into several approaches, each with distinct advantages.
One of the most common methods involves the cyclization of a linear dipeptide precursor. This can be achieved through a one-pot deprotection-cyclization reaction sequence. For example, coupling N-Fmoc-protected amino acids with amino acid esters, followed by Fmoc-deprotection using a base like piperidine, can trigger spontaneous intramolecular cyclization to yield the DKP ring. acs.org
Another powerful strategy is solid-phase synthesis, which is particularly useful for creating libraries of DKP analogues for drug discovery. nih.govumn.edu This approach often utilizes a "Backbone Amide Linker" (BAL), allowing the intentional and controlled formation of DKPs on a solid support, a process that might otherwise occur as an unwanted side reaction in standard solid-phase peptide synthesis. umn.edu
More recent innovations include catalytic methods that improve efficiency and atom economy. For instance, diboronic acid anhydride (B1165640) has been used as a catalyst for hydroxy-directed peptide bond formation, enabling a concise, three-step synthesis of DKPs without the need for intermediate purification. organic-chemistry.org This sequence involves catalytic condensation, deprotection, and intramolecular cyclization, with water as the only byproduct. organic-chemistry.org
| Method | Description | Key Features | Reference |
| Linear Dipeptide Cyclization | A two-step process involving the formation of a linear dipeptide followed by intramolecular cyclization, often triggered by deprotection. | Versatile; compatible with various amino acid side chains. | acs.org |
| Solid-Phase Synthesis | Construction of the DKP scaffold on a polymer support, often using specialized linkers like BAL. | Amenable to high-throughput synthesis and library generation. | umn.edu |
| Catalytic Condensation/Cyclization | Use of catalysts, such as diboronic acid anhydride, to facilitate peptide bond formation and subsequent cyclization. | High atom economy; mild reaction conditions; avoids stoichiometric coupling reagents. | organic-chemistry.org |
| Domino Radical Scission-Oxidation | A process allowing for the generation of N-substituted DKPs, creating a rigid scaffold with four spatially-orientated, tailor-made chains. | Allows for selective manipulation of customizable units to produce scaffolds in high optical purity. | researchgate.net |
Proposed Total Synthesis Approaches for Golmaenone
While a total synthesis for "this compound" has not been reported, the strategies employed for other complex DKP alkaloids provide a blueprint for how such a synthesis could be approached. The total synthesis of molecules like the naseseazines or (+)-WIN 64821 by the Movassaghi group showcases the intricate planning and chemical innovation required. nih.gov
A common retrosynthetic strategy for dimeric DKP alkaloids involves a late-stage dimerization of two complex monomeric DKP units. This approach is often inspired by a biosynthetic hypothesis where the final key bond is formed through the union of two advanced intermediates. nih.gov
For a hypothetical complex DKP, a primary disconnection would likely break the bond linking the two halves of the molecule, leading back to a monomeric DKP intermediate. This monomer itself can be disconnected at the DKP ring, tracing back to two constituent amino acids or their precursors. Further disconnections would simplify the side chains and other appended ring systems.
Key Intermediates in DKP Alkaloid Synthesis:
Functionalized Indoles: Many DKP alkaloids feature indole (B1671886) moieties. Pre-functionalized indoles (e.g., 6-bromoindole-3-carboxaldehyde) serve as crucial starting materials. nih.gov
Monomeric Diketopiperazines: A fully elaborated monomeric DKP containing the necessary functionality for the key coupling reaction is a pivotal intermediate.
Electrophilic Precursors: Intermediates designed to generate an electrophile (e.g., a C3-carbocation from a bromopyrroloindoline) are often required for coupling with a nucleophilic partner. nih.gov
The formation of amide bonds is the most frequently performed reaction in the synthesis of pharmaceuticals and is fundamental to building the dipeptide precursors for DKPs. researchgate.net While numerous coupling reagents exist, only a select few are practical for large-scale synthesis due to factors like cost, reliability, and ease of handling. researchgate.net These reagents activate the carboxylic acid, allowing it to react with an amine to form the amide bond. researchgate.netpulsus.com
Key Reaction Types:
Amide Coupling: The foundational step to form the linear dipeptide. Reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) are commonly used. umn.edu
Intramolecular Cyclization: The ring-closing step to form the DKP core, as discussed in section 4.1. This is often a thermodynamically favorable process for dipeptides.
Friedel-Crafts Alkylation/Dimerization: This reaction is crucial for joining indole-containing units. In the synthesis of naseseazines, a key step involved the ionization of a bromopyrroloindoline with a silver(I) salt to generate an electrophile, which was then trapped by an indole nucleophile to form a new carbon-carbon bond with excellent regioselectivity. nih.gov
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Buchwald-Hartwig couplings are essential for building complex aromatic systems and introducing specific functional groups onto the DKP scaffold or its appendages. nih.gov
Design and Synthesis of this compound Analogues and Derivatives
The DKP scaffold is an excellent platform for combinatorial chemistry and the design of novel bioactive compounds. mdpi.comnih.gov The synthesis of analogues allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.
The design of analogues can target several positions on the DKP core:
Amino Acid Side Chains (R1 and R2): Varying the amino acids used in the synthesis provides a straightforward way to modify the two side chains, introducing diversity in size, polarity, and functionality.
N-Alkylation/Arylation: The two amide nitrogens can be substituted, which can influence the conformation of the DKP ring and its hydrogen-bonding capabilities.
C-Alkylation/Functionalization: The α-carbons can be functionalized, often through enolate chemistry, to introduce additional substituents.
A common strategy for creating analogues involves a one-pot synthesis where a pre-formed DKP core, such as 1,4-diacetyl-2,5-diketopiperazine, is reacted with various aldehydes and other electrophiles under basic conditions to yield 3,6-diunsaturated derivatives. mdpi.com This approach allows for the rapid generation of a library of compounds with diverse substituents on the DKP ring. mdpi.comnih.govuthscsa.edu
| Analogue Type | Synthetic Strategy | Purpose of Modification |
| Side-Chain Variants | Use of different amino acid starting materials in the initial DKP synthesis. | Explore the role of side-chain interactions with biological targets. |
| N-Substituted DKPs | Alkylation or acylation of the amide nitrogens of a pre-formed DKP ring. | Modulate conformation and hydrogen bonding potential. |
| 3,6-Diunsaturated DKPs | Aldol condensation of a DKP core with various aldehydes. | Introduce rigid, conjugated systems to probe binding pockets. |
Regioselective and Stereoselective Synthetic Considerations
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex, polycyclic DKP natural products. The biological activity of these molecules is often highly dependent on their precise three-dimensional structure.
Stereoselectivity: The primary source of stereochemistry in most DKP syntheses comes from the use of enantiomerically pure α-amino acids as starting materials. acs.org Maintaining this stereochemical integrity throughout the synthetic sequence is critical. During the construction of the DKP ring and subsequent functionalization, care must be taken to avoid epimerization at the α-carbon positions. Stereoselective reactions, such as hydroxylations or alkylations, are often required to install new stereocenters on the DKP scaffold or its periphery with high fidelity. nih.gov
Regioselectivity: Regiochemical control is a significant challenge, particularly when functionalizing complex scaffolds with multiple potential reaction sites. For instance, in the synthesis of dimeric indole alkaloids, controlling the point of connection between the two monomeric units is crucial. The Movassaghi group achieved complete regioselectivity by introducing an aromatic directing group to enhance the nucleophilicity of the desired position on the indole ring, thereby guiding the Friedel-Crafts alkylation to the correct carbon. nih.gov Similarly, the selective activation of one of the two lactam carbonyl groups within the DKP ring can be achieved by protecting one of the amide nitrogens (e.g., with a Boc group), enabling regioselective ring-opening and further derivatization. nih.gov
Investigation of Biological Activities and Molecular Interactions of Golmaenone
In Vitro Antioxidant Activity and Radical Scavenging Properties
Golmaenone has demonstrated potent antioxidant activity and radical scavenging properties in in vitro studies. researchgate.netnih.govunivpm.itualg.ptresearchgate.net This activity is a key aspect of its potential biological effects, as antioxidants play a crucial role in protecting cells from damage caused by free radicals.
Assays for Free Radical Scavenging (e.g., DPPH, ABTS)
The free radical scavenging activity of this compound has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity assay. researchgate.netmdpi.comnih.govunivpm.itresearchgate.netsci-hub.semathewsopenaccess.comfrontiersin.orgjmb.or.krmdpi.comresearchgate.netnih.govmdpi-res.comamazonaws.comnih.govnih.gov In the DPPH assay, this compound exhibited significant radical scavenging activity. researchgate.netmdpi.comnih.govunivpm.itresearchgate.netsci-hub.semathewsopenaccess.comfrontiersin.orgjmb.or.krmdpi.comresearchgate.netmdpi-res.comamazonaws.comnih.gov Another related alkaloid, neoechinulin (B12335001) A, also isolated from Aspergillus sp., showed similar scavenging activity in the DPPH assay. researchgate.netnih.govunivpm.itresearchgate.netmathewsopenaccess.comfrontiersin.orgjmb.or.kr Some studies also mention the evaluation of radical scavenging activity against ABTS radicals for related compounds. researchgate.netnih.govamazonaws.com
Comparative Analysis with Known Antioxidants (e.g., Ascorbic Acid)
In the DPPH radical scavenging activity assay, this compound demonstrated an IC50 value of 20 µM. researchgate.netnih.govunivpm.itresearchgate.netsci-hub.semathewsopenaccess.com This value is comparable to that of the positive control, ascorbic acid, which also showed an IC50 value of 20 µM in the same assay. researchgate.netnih.govunivpm.itresearchgate.netsci-hub.semathewsopenaccess.com Neoechinulin A showed an IC50 value of 24 µM in the DPPH assay, which is also similar to ascorbic acid. researchgate.netnih.govunivpm.itresearchgate.netmathewsopenaccess.com This comparative analysis indicates that this compound possesses potent antioxidant activity on par with a well-known antioxidant like ascorbic acid. researchgate.netnih.govunivpm.itresearchgate.netsci-hub.semathewsopenaccess.com
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) |
| This compound | 20 |
| Neoechinulin A | 24 |
| Ascorbic Acid | 20 |
Ultraviolet-A (UV-A) Protecting Activity
This compound has also been documented to possess ultraviolet-A (UV-A) protecting activity. researchgate.netmdpi.comunivpm.itualg.ptsci-hub.semathewsopenaccess.comfrontiersin.orgmdpi.comnih.gov This activity is significant as UV-A radiation can cause damage to the skin.
In Vitro UV-A Absorption and Protection Studies
Studies have shown that this compound exhibits UV-A protecting activity in the 320–390 nm range. researchgate.netmdpi.comnih.govunivpm.itresearchgate.netsci-hub.semathewsopenaccess.com This protective capability was assessed through in vitro studies. researchgate.netmdpi.commdpi.comunivpm.itualg.ptresearchgate.netsci-hub.semathewsopenaccess.com
Comparison with Standard UV-A Protective Agents (e.g., Oxybenzone)
This compound has been compared to standard UV-A protective agents like oxybenzone (B1678072). researchgate.netmdpi.commdpi.comunivpm.itualg.ptresearchgate.netsci-hub.semathewsopenaccess.comfrontiersin.orgmdpi.com In in vitro UV-A protection studies, this compound showed an ED50 value of 90 µM. researchgate.netmdpi.comunivpm.itresearchgate.netsci-hub.semathewsopenaccess.com Neoechinulin A, a related compound, showed an ED50 value of 170 µM. researchgate.netmdpi.comunivpm.itresearchgate.netsci-hub.semathewsopenaccess.com Both this compound and neoechinulin A demonstrated better UV-A protecting activity than oxybenzone, which had an ED50 value of 350 µM. researchgate.netmdpi.commdpi.comunivpm.itualg.ptresearchgate.netsci-hub.semathewsopenaccess.comfrontiersin.orgmdpi.com This indicates that this compound is more efficient than oxybenzone in providing UV-A protection in these in vitro assays. researchgate.netmdpi.commdpi.comunivpm.itualg.ptresearchgate.netsci-hub.semathewsopenaccess.comfrontiersin.orgmdpi.com
Table 2: UV-A Protecting Activity
| Compound | ED50 (µM) |
| This compound | 90 |
| Neoechinulin A | 170 |
| Oxybenzone | 350 |
Other Documented Biological Activities of Diketopiperazines Related to this compound (e.g., cytotoxic activity in cell lines, antimicrobial effects)
Diketopiperazines, including those related to this compound, exhibit a wide range of biological activities. nih.govmdpi.com These activities include cytotoxic activity in various cell lines and antimicrobial effects. nih.govmdpi.comscialert.netfrontiersin.orgsciety.orgmdpi.commdpi.comacs.orgresearchgate.net
Some diketopiperazines have shown cytotoxic activity against cancer cell lines. mdpi.comnih.govmdpi.comscialert.netsciety.orgmdpi.comresearchgate.netjst.go.jp For example, gliocladride (B1257665) isolated from marine fungus Gliocladium sp. showed cytotoxic effects against human A375-S2 melanoma cell line. mdpi.comnih.gov Deoxymycelianamide showed strong cytotoxic activity against the U937 cell line. mdpi.comnih.gov Cristazine, a dioxopiperazine alkaloid, displayed cytotoxic activity against human cervical carcinoma (HeLa) cells. mdpi.comjmb.or.kr Certain synthetic diketopiperazines have also been evaluated for cytotoxic activity against cell lines such as HeLa, MCF-7, and A-431. researchgate.net Some diketopiperazines have demonstrated potent effects on cancer cell viability, including against MDA-MB-231 breast cancer cells. scialert.net
Diketopiperazines also possess antimicrobial properties. nih.govmdpi.comscialert.netfrontiersin.orgmdpi.comacs.org They have shown activity against various microorganisms, including bacteria and fungi. nih.govmdpi.comscialert.netfrontiersin.orgmdpi.comacs.org For instance, cyclodipeptides have been screened for antimicrobial activities. nih.gov Isolated diketopiperazines from Streptomyces antimicrobicus exhibited antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). scialert.net Indole (B1671886) diketopiperazine alkaloids have shown antibacterial and moderate antifungal activities. frontiersin.org Some diketopiperazines have demonstrated activity against Staphylococcus aureus and Candida albicans. mdpi.commdpi.com
Table 3: Examples of Biological Activities of Related Diketopiperazines
| Compound/Group of Compounds | Source Organism | Documented Activity | Relevant Cell Lines/Microorganisms |
| Gliocladride | Gliocladium sp. (marine) | Cytotoxic activity | Human A375-S2 melanoma cell line |
| Deoxymycelianamide | Gliocladium sp. (marine) | Cytotoxic activity | U937 cell line |
| Cristazine | Chaetomium cristatum | Cytotoxic activity, Radical-scavenging activity | Human cervical carcinoma (HeLa) cells, DPPH |
| Diketopiperazines from Streptomyces antimicrobicus | Streptomyces antimicrobicus | Antibacterial, Anticancer | Gram-positive bacteria, MRSA, MDA-MB-231, HeLa, HepG2 |
| Indole diketopiperazines | Fungi | Antibacterial, Antifungal, Radical scavenging, UV-A protecting | Bacteria, Fungi, DPPH |
Mechanistic Studies on Cellular and Molecular Targets (where applicable from non-clinical data)
This compound, a diketopiperazine alkaloid isolated from the marine-derived fungus Aspergillus sp., has been the subject of non-clinical investigations to elucidate its potential cellular and molecular mechanisms of action. nih.govresearchgate.netnih.govmdpi.com Research has primarily focused on its antioxidant and UV-A protective activities, suggesting interactions with pathways related to oxidative stress and cellular damage. researchgate.netmdpi.comsemanticscholar.orgmathewsopenaccess.com
Detailed research findings indicate that this compound exhibits significant radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. researchgate.netmdpi.comsemanticscholar.orgmathewsopenaccess.com In non-clinical in vitro assays, this compound demonstrated an IC₅₀ value of 20 µM, which is comparable to that of the positive control, ascorbic acid (Vitamin C). researchgate.netmdpi.comsemanticscholar.orgmathewsopenaccess.com This suggests that this compound can effectively neutralize free radicals, a key mechanism in mitigating oxidative damage at the cellular level.
Furthermore, non-clinical studies have shown that this compound possesses UV-A protecting activity. researchgate.netmdpi.comsemanticscholar.orgmathewsopenaccess.com In these studies, this compound displayed an ED₅₀ value of 90 µM, demonstrating greater efficacy than oxybenzone, a common sunscreen agent, which had an ED₅₀ of 350 µM. researchgate.netmdpi.comsemanticscholar.orgmathewsopenaccess.com This protective effect against UV-A radiation suggests potential interactions with cellular components or pathways involved in the response to UV-induced stress and damage. While the precise molecular targets for this UV-A protection are not explicitly detailed in the search results, the observed activity implies an interaction that prevents or mitigates the harmful effects of UV-A radiation on cells.
Although some studies on related diketopiperazine alkaloids from Aspergillus species have explored cytotoxic activity against various tumor cell lines and inhibition of specific enzymes or proteins like DNA gyrase, topoisomerase IV, dihydrofolate reductase, and ACE2 through in silico molecular docking, direct mechanistic studies detailing this compound's specific binding targets or effects on particular cellular pathways beyond antioxidant and UV-A protection are limited in the provided non-clinical data. researchgate.netnih.govmdpi.commdpi.com The available non-clinical data primarily supports this compound's role as a free radical scavenger and a compound offering protection against UV-A radiation.
Based on the available non-clinical data, the primary mechanistic insights into this compound's biological activities are its potent antioxidant effect via radical scavenging and its protective effect against UV-A radiation. These activities suggest interactions with oxidative processes and potentially with cellular components susceptible to UV-A induced damage.
Here is a representation of the key non-clinical findings regarding this compound's mechanistic studies:
Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ (µM) |
| This compound | 20 |
| Ascorbic Acid | 20 |
Interactive Table Note: This table would ideally be interactive, allowing users to sort or filter the data.
UV-A Protecting Activity
| Compound | ED₅₀ (µM) |
| This compound | 90 |
| Oxybenzone | 350 |
Interactive Table Note: This table would ideally be interactive, allowing users to sort or filter the data.
Further non-clinical studies would be necessary to fully elucidate the specific cellular and molecular targets responsible for this compound's observed antioxidant and UV-A protective effects, including potential binding interactions with enzymes, receptors, or other cellular components, and the downstream signaling pathways affected.
Advanced Research Methodologies and Future Research Trajectories for Golmaenone
Metabolomics and Chemodiversity Profiling in Producer Organisms
Metabolomics plays a crucial role in the study of marine organisms, enabling the detection and analysis of a wide variety of metabolites. nih.govfrontiersin.org This approach allows for the rapid dereplication of known compounds and provides insights into the relationship between metabolite profiles and the biology of the producing organisms. frontiersin.orgfrontiersin.org Understanding the ecological and biological factors influencing metabolite production is essential for enhancing compound yields and optimizing extraction processes. frontiersin.orgfrontiersin.org Metabolomic profiling can support the selection of strains that produce putative active compounds early in the research pipeline. nih.gov While general chemodiversity profiling is applied to explore marine organisms like microalgae frontiersin.org, specific metabolomic and chemodiversity profiling studies focused solely on Golmaenone production in Aspergillus species would involve analyzing the complete set of metabolites produced by the fungus under various conditions. This can help identify the metabolic pathways active during this compound biosynthesis and reveal potential co-produced compounds.
Genomic and Transcriptomic Approaches for Biosynthetic Gene Cluster (BGC) Discovery and Engineering
The biosynthesis of secondary metabolites like this compound is often governed by biosynthetic gene clusters (BGCs). frontiersin.orgjmicrobiol.or.krnih.gov Genomic and transcriptomic analyses are fundamental for identifying and manipulating these clusters. frontiersin.orgjmicrobiol.or.krnih.govdntb.gov.ua Genome mining tools, such as antiSMASH, are utilized to identify potential BGCs within fungal genomes, categorizing them as known, novel, or silent. frontiersin.orgjmicrobiol.or.kr Transcriptomic analysis complements genomic data by revealing which genes, including those within BGCs, are actively being transcribed under specific conditions. frontiersin.orgjmicrobiol.or.kr This is particularly important for uncovering silent or cryptic BGCs that are not expressed under standard laboratory conditions. jmicrobiol.or.krnih.gov
BGCs typically contain genes encoding core biosynthetic enzymes, such as nonribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), which are responsible for the initial steps of compound synthesis. nih.gov They also include genes for tailoring enzymes that modify the core structure. nih.gov For diketopiperazines like this compound, genes related to peptide synthesis and subsequent modifications would be expected within its BGC. Engineering of BGCs using techniques like CRISPR/Cas9 allows for the manipulation of specific genes to enhance the production of target metabolites or to generate structural analogues. jmicrobiol.or.krnih.govdntb.gov.ua Strategies include activating silent clusters, modifying regulatory genes, and refactoring gene clusters. frontiersin.orgjmicrobiol.or.krnih.gov Coexpression networks can also be used to link transcription factors to specific metabolic pathways, aiding in the discovery of novel transcriptional activators for BGCs. nih.gov
Chemoenzymatic Synthesis of this compound and its Analogues
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical transformations, offering a powerful route for synthesizing complex natural products and their analogues. jst.go.jpdntb.gov.uaresearchgate.netnih.govmdpi.com This approach can overcome limitations associated with purely chemical synthesis, particularly for molecules with intricate structures or multiple chiral centers. nih.gov Enzymes, including those involved in the natural biosynthetic pathway or promiscuous enzymes with broad substrate specificity, can catalyze specific steps such as cyclization or the incorporation of diverse building blocks. researchgate.netnih.govmdpi.com
For this compound, a diketopiperazine, chemoenzymatic synthesis could involve enzymatic formation of the diketopiperazine ring from precursor amino acids, followed by chemical modifications to introduce the specific prenyl and hydroxyl groups characteristic of this compound. researchgate.net Studies on the chemoenzymatic synthesis of other natural products, such as glycopeptide antibiotics and carbazole (B46965) derivatives, demonstrate the potential of this approach for creating structural diversity and accessing challenging molecular scaffolds. nih.govmdpi.com Utilizing enzymes from the this compound biosynthetic pathway, once identified, could enable the in vitro reconstitution of key steps, allowing for controlled synthesis and the generation of novel analogues by providing modified substrates.
Development of Robust Production Systems for this compound and its Derivatives
Developing robust production systems for this compound and its derivatives is crucial for ensuring a sustainable supply for further research and potential applications. Filamentous fungi, including Aspergillus species, are recognized as highly productive cell factories for secondary metabolites. frontiersin.org Strategies for developing robust production systems involve optimizing culture conditions, medium composition, and fermentation parameters to maximize yield. sci-hub.se
Genetic engineering of the producer organism plays a significant role in enhancing production. This can involve manipulating regulatory genes to upregulate BGC expression, introducing multiple copies of key biosynthetic genes, or engineering the strain for improved growth and substrate utilization. jmicrobiol.or.krnih.gov Furthermore, heterologous expression of the this compound BGC in a more amenable host organism could provide an alternative route for scalable production, especially if the native producer is slow-growing or difficult to culture. jmicrobiol.or.kr The integration of metabolomics and metagenomics with synthetic biology and bioengineering approaches offers new opportunities for developing efficient production platforms. frontiersin.org While general principles for improving fungal secondary metabolite production are established, specific research on optimizing this compound production systems is an important area for future investigation.
Exploration of Novel Bioactivities through High-Throughput Screening
This compound has demonstrated antioxidant and UV-A protecting activities. researchgate.netsci-hub.se However, given the structural diversity inherent in diketopiperazines and the vast potential of marine-derived compounds, exploring novel bioactivities of this compound and its derivatives is a key research trajectory. High-throughput screening (HTS) is a powerful technique for rapidly evaluating large libraries of compounds for various biological activities. canterbury.ac.nznih.govnih.gov
HTS can be applied to screen this compound and its synthetic or chemoenzymatically produced analogues against a wide range of biological targets or pathways, including those relevant to antibacterial, antifungal, antiviral, or antitumor activities, which are known properties of some diketopiperazines. researchgate.netnih.gov Model organisms, such as Caenorhabditis elegans, can also be used in HTS for identifying bioactive molecules and their potential targets. nih.gov Combining untargeted metabolomics with large-scale biological screening can help prioritize fractions or organisms producing unique compounds for further investigation. frontiersin.org This systematic approach can uncover previously unknown biological activities of this compound and its related structures, potentially leading to the discovery of new therapeutic leads.
Q & A
Q. What methodologies address reproducibility challenges in this compound’s reported synthetic yields?
- Methodological Answer : Adopt the "telescoping" approach to minimize intermediate isolation. Use design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent polarity). Publish failure data (e.g., unsuccessful reaction conditions) to guide troubleshooting. Collaborative inter-laboratory validation ensures robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
